4-Hydroxyisobenzofuran-1(3H)-one

Description

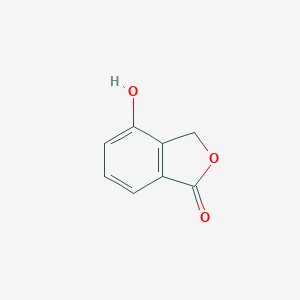

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCIMKFWMUXNBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506053 | |

| Record name | 4-Hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyphthalide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13161-32-5 | |

| Record name | 4-Hydroxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13161-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyphthalide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 - 256 °C | |

| Record name | 4-Hydroxyphthalide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 4 Hydroxyisobenzofuran 1 3h One and Its Advanced Derivatives

Strategies for the Construction of the Isobenzofuranone Core

The fundamental challenge in synthesizing 4-hydroxyisobenzofuran-1(3H)-one lies in the efficient construction of the bicyclic lactone system. Researchers have devised several ingenious strategies to achieve this, ranging from classic cyclization reactions to modern catalytic methods.

Palladium-Catalyzed Cyclization and Carbonylation Approaches

Palladium catalysis has proven to be a powerful tool for the synthesis of benzofuranone structures. These methods often involve the cyclization of appropriately substituted precursors. For instance, palladium-catalyzed hydroesterification of alkenylphenols using phenyl formate (B1220265) as a carbon monoxide surrogate provides a route to various lactones with high regioselectivity. organic-chemistry.org Another approach involves the palladium-catalyzed cyclization of 1,6-enynes with disilanes, which yields silyl (B83357) benzofuran (B130515) derivatives under mild conditions with good functional group tolerance. rsc.org Additionally, palladium-catalyzed intramolecular C-H activation of phenylacetic acids followed by C-O bond formation has been developed to afford benzofuranones. organic-chemistry.orgnih.gov This method has been extended to an enantioselective process, marking a significant advancement in the synthesis of chiral benzofuranones through a Pd(II)/Pd(IV) redox cycle. nih.govorganic-chemistry.org The combination of palladium and copper catalysts in Sonogashira coupling reactions between iodophenols and terminal alkynes also leads to the formation of benzofuran derivatives through subsequent intramolecular cyclization. nih.govacs.org

Table 1: Examples of Palladium-Catalyzed Reactions for Benzofuranone Synthesis

| Reaction Type | Catalysts | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Hydroesterification | Palladium | Alkenylphenols, Phenyl formate | High regioselectivity, CO surrogate | organic-chemistry.org |

| Cyclization/Silylation | Palladium | 1,6-enynes, Disilanes | Mild conditions, Silyl benzofurans | rsc.org |

| C-H Activation/C-O Formation | Palladium(II) | Phenylacetic acids | Enantioselective potential | organic-chemistry.orgnih.govorganic-chemistry.org |

| Sonogashira Coupling/Cyclization | Palladium, Copper | Iodophenols, Terminal alkynes | Co-catalyst required | nih.govacs.org |

C-H Activation and Intramolecular C-O Bond Formation

The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis due to its atom economy. wikipedia.org In the context of isobenzofuranone synthesis, intramolecular C-H activation followed by C-O bond formation offers a direct route to the lactone ring. Palladium(II)-catalyzed enantioselective C-H activation of phenylacetic acids is a prime example, leading to chiral benzofuranones. nih.govorganic-chemistry.org This reaction proceeds through the formation of a palladacycle intermediate. organic-chemistry.org Phenol-directed C-H activation/C-O cyclization, catalyzed by palladium, has also been developed for the synthesis of dibenzofurans, a related class of compounds. nih.gov Furthermore, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes has been utilized to synthesize N-aryl-2H-indazoles, showcasing the versatility of C-H activation in heterocyclic synthesis. acs.org Intramolecular hydrogen bonding can also play a role in directing C-H borylation reactions, thereby influencing the regioselectivity of functionalization. nih.gov

Tandem Cascade Reactions for Lactone Ring Closure

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, provide an efficient pathway to complex molecules like isobenzofuranones. wikipedia.org These reactions can be initiated by various catalysts or reagents. For example, a metal-free tandem Friedel-Crafts/lactonization reaction catalyzed by perchloric acid (HClO4) allows for the synthesis of 3,3-diaryl or 3-alkyl-3-aryl benzofuranones from tertiary α-hydroxy acid esters and substituted phenols. organic-chemistry.org Another approach involves an acid/base-steered cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides to produce isobenzofuranone derivatives. nih.gov Base-mediated protocols have also been developed, such as the reaction of formyl triflates with sulfonylphthalide, leading to isobenzofuranone-spiro-linked benzofuranones. researchgate.net The synthesis of 3-substituted phthalides can be achieved via a one-pot reaction of phthalaldehydic acid with substituted ketones using Montmorillonite K10 as a heterogeneous acid catalyst. acs.org

Table 2: Tandem Cascade Reactions for Isobenzofuranone Synthesis

| Reaction Type | Catalyst/Reagent | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Friedel-Crafts/Lactonization | HClO4 | Tertiary α-hydroxy acid esters, Phenols | Metal-free, High diversity | organic-chemistry.org |

| Acid/Base-Steered Cyclization | Na2CO3 or p-toluenesulfonic acid | 2-Acylbenzoic acids, Isatoic anhydrides | Switchable pathways | nih.gov |

| Hauser-Kraus Annulation | Base (e.g., Cs2CO3) | Formyl triflates, Sulfonylphthalide | Spiro-linked products | researchgate.net |

| Aldol (B89426) Condensation/Lactonization | Montmorillonite K10 | Phthalaldehydic acid, Ketones | Heterogeneous catalysis | acs.org |

Metal-Free Organic Transformations for Benzofuranone Synthesis

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic methods. nih.gov These approaches avoid the use of potentially toxic and expensive heavy metals. A facile one-pot intermolecular condensation between α-hydroxy aryl ketones and resorcinol (B1680541) derivatives provides a metal-free route to a library of benzofuranone compounds. nih.gov Another metal-free method involves the tandem Friedel-Crafts/lactonization catalyzed by a strong acid. organic-chemistry.org Trifluoroacetic acid has been used to mediate the lactonization of tert-butyl 2-(1,3-dioxol-2-yl)benzoates to form 3-(ω-hydroxyalkoxy)isobenzofuran-1(3H)-ones. researchgate.net Furthermore, hypervalent iodine reagents can mediate the cyclization of ortho-hydroxystilbenes to yield 2-arylbenzofurans. organic-chemistry.org

Cycloisomerization Protocols for Benzofuran-3(2H)-one Derivatives

Cycloisomerization reactions offer an atom-economical way to construct cyclic systems. Gold(I) catalysts, in conjunction with an oxidant like Selectfluor, can effectively catalyze the cycloisomerization of o-alkynyl phenols to produce benzofuran-3(2H)-ones. researchgate.net Interestingly, under certain conditions, this transformation can also proceed without a gold catalyst. researchgate.net Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols also provides access to benzofurans. organic-chemistry.org

Electrochemical and Catalytic Cyclization Methods for Benzofurans

Electrochemical methods represent a green and efficient alternative for the synthesis of benzofuran derivatives. nih.gov The electrochemical cyclization of 2-alkynylphenols in the presence of diselenides using platinum electrodes can produce substituted benzofurans in high yields. nih.govfrontiersin.org A catalyst-free electrochemical method has also been reported for the synthesis of new benzofurans via the electro-oxidation of N,N,N',N'-tetramethyl-benzene-1,4-diamine in the presence of cyanoacetates. archivepp.com These electrochemical approaches often proceed under mild conditions and avoid the need for chemical oxidants or catalysts. archivepp.com

Targeted Synthesis of this compound and Positional Isomers

The targeted synthesis of this compound and its isomers involves several strategic approaches, from direct functionalization of the aromatic ring to the construction of the heterocyclic system from acyclic precursors.

Regioselective Hydroxylation Strategies on the Isobenzofuranone Skeleton

Achieving regioselective hydroxylation on a pre-formed isobenzofuranone skeleton is a challenging but valuable transformation. This approach aims to introduce a hydroxyl group at a specific position on the benzene (B151609) ring, such as the C-4 position.

Enzymatic Hydroxylation : Biocatalytic methods using monooxygenases have shown high regioselectivity in the hydroxylation of aromatic compounds. rsc.org Enzymes from the HpaBC family, for instance, have been used for the one-step, product-selective synthesis of hydroxyequols from equol, demonstrating the potential of biocatalysis for introducing hydroxyl groups at specific positions on a phenyl ring. rsc.org This strategy could theoretically be applied to the isobenzofuranone core to yield this compound.

Metal-Catalyzed C-H Oxidation : Transition metal catalysis offers a powerful tool for the direct functionalization of C-H bonds. Manganese and copper complexes have been employed for the chemoselective oxidation of aliphatic and benzylic C-H groups. google.comnih.gov For example, copper powder has been shown to catalyze the intramolecular benzylic C–H oxidation of 2′-methyl-[1,1′-biphenyl]-2-carboxylic acid to form a lactone. nih.gov While these methods often target side chains, developing catalysts for the regioselective hydroxylation of the aromatic C-H bonds of the isobenzofuranone ring is an active area of research.

Functionalization at C-3 Position of Isobenzofuran-1(3H)-one

The C-3 position of the isobenzofuranone ring is a common site for derivatization, leading to a wide array of 3-substituted phthalides which are versatile building blocks for bioactive compounds. rsc.orgnih.gov

Alkylation and Arylation : The C-3 position can be functionalized by generating an arylogous enolate with a strong base, which then reacts with an electrophile. researchgate.net Another powerful method is the Friedel-Crafts alkylation of electron-rich arenes like indoles with 3-hydroxyisobenzofuran-1(3H)-one (the tautomeric form of 2-formylbenzoic acid). scirp.org This reaction, often catalyzed by acids such as TsOH·H₂O, provides efficient access to 3-indolyl-substituted phthalides. scirp.org

Condensation Reactions : 3-substituted phthalides can be synthesized through condensation reactions. For example, the condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds, promoted by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), yields various C-3 functionalized derivatives. nih.gov

Asymmetric Synthesis : Enantioselective synthesis of 3-substituted phthalides is of high interest. thieme-connect.comacs.org Methods include organocatalytic asymmetric aldol-lactonization reactions of 2-formylbenzoic esters with ketones or aldehydes, which construct the chiral scaffold with high enantioselectivity. acs.org Another approach involves using chiral auxiliaries coupled to 2-iodobenzoic acid, followed by magnesiation and diastereoselective addition to an aldehyde. thieme-connect.com

| Starting Material | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Indoles | 3-Hydroxyisobenzofuran-1(3H)-one | TsOH·H₂O | 3-Indolyl-substituted phthalides | scirp.org |

| 2-Formylbenzoic esters | Ketones/Aldehydes | Organocatalyst, K₂CO₃ | Chiral 3-substituted phthalides | acs.org |

| 2-Iodobenzoyl amide (chiral) | Aldehydes | i-PrMgCl, then p-TsOH | Enantioenriched 3-substituted phthalides | thieme-connect.com |

| Phthalaldehydic acid | 1,3-Dicarbonyl compounds | DBU, CHCl₃, reflux | C-3 functionalized isobenzofuranones | nih.gov |

Derivatization from Phthalaldehydic Acid and Related Precursors

Phthalaldehydic acid (2-carboxybenzaldehyde) and its derivatives are key precursors for the synthesis of the isobenzofuranone core, as the acid exists in equilibrium with its cyclic tautomer, 3-hydroxyisobenzofuran-1(3H)-one. scirp.orgss-pub.org

One-Pot Cascade Reactions : Sustainable methods have been developed for synthesizing 3-substituted phthalides via a one-pot cascade reaction from 2-formylbenzoic acid and β-keto acids in green solvents like glycerol. nih.gov This approach involves a catalytic sequence of aldol condensation followed by cyclization. nih.gov

Condensation with Nucleophiles : Phthalaldehydic acid readily reacts with various nucleophiles. A series of C-3 functionalized isobenzofuranones can be synthesized through DBU-promoted condensation with different 1,3-dicarbonyl compounds. nih.gov Similarly, reaction with substituted anilines yields 3-(alkylanilino) phthalides through nucleophilic substitution. ss-pub.org

Synthesis of Fluorinated Phthalides : A convenient synthesis of 3-difluoroalkyl phthalides has been achieved through the reaction of phthalaldehydic acids with difluoroenoxysilanes, catalyzed by p-toluenesulfonic acid monohydrate (PTSA). thieme-connect.com

| Precursor | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Formylbenzoic acid | β-Keto acids | p-Anisidine, Glycerol, 65 °C | 3-Substituted phthalides | nih.gov |

| Phthalaldehydic acid | Difluoroenoxysilanes | p-Toluenesulfonic acid (PTSA) | 3-Difluoroalkyl phthalides | thieme-connect.com |

| o-Phthalaldehydic acid | Substituted anilines | Single step, displacement of water | 3-(Alkylanilino) phthalides | ss-pub.org |

| Phthalaldehydic acid | 1,3-Dicarbonyl compounds | DBU, CHCl₃, reflux | C-3 Functionalized isobenzofuranones | nih.gov |

Synthetic Routes Involving Reduction and Cyclization

Building the isobenzofuranone ring system can be accomplished through reductive cyclization pathways, starting from more oxidized precursors like phthalic acid or phthalic anhydride (B1165640) derivatives.

Reduction of Phthalic Anhydride/Phthalide (B148349) : Phthalide itself can be prepared by the hydrogenation of phthalic anhydride. orgsyn.org Further reduction of phthalide can lead to precursors for derivatives; for example, reduction to 1,3-dihydroisobenzofuran-1-ol (B3054362) allows for subsequent functionalization. beilstein-journals.org

Reductive Lactonization : The construction of the lactone can occur via C-O bond formation through the reductive lactonization of 2-acylbenzoates. sioc-journal.cn This strategy involves the reduction of a ketone at the 2-position of a benzoic acid ester, followed by intramolecular cyclization to form the phthalide ring.

Radical Cyclization : Photoredox catalysis has enabled decarboxylative radical cyclization cascades. beilstein-journals.orgresearchgate.net These methods often use N-hydroxyphthalimide (NHPI) esters as radical precursors. beilstein-journals.orgresearchgate.netchinesechemsoc.org A strategy could involve a suitably substituted benzene derivative that undergoes a radical cyclization to form the fused lactone ring.

Ring Contraction Methodologies from Precursor Heterocycles (e.g., Tropones)

An elegant, though less common, approach to synthesizing the benzofuranone core involves the ring contraction of larger heterocyclic systems, such as tropones. Tropones are seven-membered non-benzenoid aromatic rings. wikipedia.orgnih.gov

The synthesis of 3-hydroxyisobenzofuran-1(3H)-ones has been achieved through the reaction of tropones with alcohols. researchgate.net This reaction proceeds via a ring contraction mechanism, transforming the seven-membered tropone (B1200060) ring into the six-membered aromatic ring of the phthalide system. This method provides a unique entry into the phthalide scaffold from non-classical precursors. The reaction of tropone itself with potassium hydroxide (B78521) at high temperatures is known to cause a ring contraction to benzoic acid, illustrating the fundamental principle of this transformation. wikipedia.org

Synthesis of Complex Phthalide Derivatives

The foundational synthetic methods described above serve as a platform for constructing more complex molecules containing the isobenzofuranone core.

Spirocyclic Phthalides : One-pot syntheses have been developed to create spiro-isobenzofuran compounds. nih.gov For instance, the reaction of ninhydrin (B49086) with aminonaphthoquinones leads to spiro[benzo[g]indole-2,1′-isobenzofuran] derivatives. nih.gov Another class of complex molecules includes spiro[isobenzofuran-1,4′-piperidine] derivatives, which have been synthesized as probes for biological receptors. acs.org

3,3'-Disubstituted Phthalides : Creating a quaternary carbon center at the C-3 position is a significant synthetic challenge. researchgate.net Methods to achieve this include the difunctionalization of 2-acylbenzoic acids, where a catalyst like Cs₀.₅H₂.₅PW₁₂O₄₀ facilitates the reaction with a range of nucleophiles to form 3,3'-disubstituted isobenzofuran-1(3H)-ones. researchgate.net

| Compound Class | Synthetic Strategy | Precursors | Reference |

|---|---|---|---|

| Spiro[isobenzofuran-1,4′-piperidine] derivatives | Alkylation of 3H-spiro[isobenzofuran-1,4′-piperidine] | Indole (B1671886) derivatives, 1-bromo-4-chlorobutane | acs.org |

| Spiro[benzo[g]indole-2,1′-isobenzofuran] tetraones | Condensation/Oxidative cleavage | Ninhydrin, 4-Amino-1,2-naphthoquinones | nih.gov |

| 3,3'-Disubstituted isobenzofuran-1(3H)-ones | Carbonyl difunctionalization | 2-Acylbenzoic acids, various nucleophiles | researchgate.net |

Synthesis of Hydroxyalkoxy-Substituted Isobenzofuran-1(3H)-ones

A notable and efficient two-step methodology has been developed for the synthesis of 3-(ω-hydroxyalkoxy)isobenzofuran-1(3H)-ones. researchgate.netacs.orgresearchmap.jp This process involves the creation of tert-butyl 2-(1,3-dioxol-2-yl)- or 2-(1,3-dioxan-2-yl)benzoates, which then undergo a facile lactonization. researchgate.net

The initial step involves the in situ generation of 1-(1,3-dioxol-2-yl)- or 1-(1,3-dioxan-2-yl)-2-lithiobenzenes. This is achieved by treating the corresponding bromo-aromatic precursors with butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF) at a low temperature of -78°C. The resulting organolithium species is then reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to produce the tert-butyl benzoate (B1203000) intermediates. researchgate.net

In the second step, these intermediates are subjected to lactonization mediated by trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂) at 0°C. This acid treatment facilitates the removal of the tert-butyl group and the cyclic acetal (B89532) protecting group, leading to the cyclization and formation of the desired 3-(2-hydroxyethoxy)- or 3-(3-hydroxypropoxy)isobenzofuran-1(3H)-ones in reasonable yields. researchgate.netacs.org

The synthetic utility of these products has been demonstrated through the transformation of one of the hydroxyalkoxy-substituted compounds into a corresponding isoquinoline-1,3,4(2H)-trione derivative via oxidation with pyridinium (B92312) chlorochromate (PCC). researchgate.net

Table 1: Synthesis of 3-(ω-Hydroxyalkoxy)isobenzofuran-1(3H)-ones

| Precursor | Intermediate | Final Product | Yield |

|---|---|---|---|

| 1-Bromo-2-(1,3-dioxol-2-yl)benzene | tert-Butyl 2-(1,3-dioxol-2-yl)benzoate | 3-(2-Hydroxyethoxy)isobenzofuran-1(3H)-one | Good |

Incorporation of Halogen Moieties into Phthalide Structures

The introduction of halogen atoms into the phthalide framework can be accomplished through several distinct synthetic routes, either by building the heterocyclic system from halogenated precursors or by direct halogenation of the pre-formed phthalide core.

One effective method involves the reduction of a halogen-substituted phthalic anhydride. For instance, 4,5,6,7-tetrachloro-1(3H)-isobenzofuranone can be produced by reacting tetrachlorophthalic anhydride with sodium borohydride (B1222165). google.com This reaction is typically performed in a solvent system consisting of ethers or alcohols. google.com This approach is advantageous as it utilizes readily available halogenated starting materials.

Direct halogenation of the phthalide ring system is also a common strategy. A foundational method is the benzylic radical bromination of phthalide (isobenzofuran-1(3H)-one) at the C-3 position using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride. scirp.orgnih.govsioc-journal.cn This reaction quantitatively yields 3-bromophthalide, which is a versatile intermediate for further functionalization. nih.gov

More advanced methodologies utilize hypervalent iodine reagents. Iodine(III)-mediated halogenated addition reactions offer a mild and effective route to 3-substituted halogenated phthalides. researchgate.net For example, the use of phenyliodine(III) diacetate (PIDA) or phenyliodonium (B1259483) diacetate (PIDA) in combination with a halide source like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium chloride (TBACl) can facilitate the addition of bromine or chlorine to the phthalide structure under gentle reaction conditions. researchgate.net

Furthermore, regioselective halogenation can be achieved on phthalide derivatives. For example, phthalazin-1(2H)-ones, which can be synthesized from 2-formylbenzoic acids or 3-hydroxyisobenzofuran-1(3H)-ones, undergo regioselective bromination at the 4-position of the phthalazinone ring system using benzyltrimethylammonium (B79724) tribromide. acs.org

Table 2: Selected Methods for Halogenating Phthalide Structures

| Method | Reagents | Position of Halogenation | Reference |

|---|---|---|---|

| Reduction | Halogen-substituted phthalic anhydride, NaBH₄ | Ring (e.g., 4,5,6,7) | google.com |

| Radical Bromination | Phthalide, NBS, AIBN | 3-position | nih.govsioc-journal.cn |

| Iodine(III)-Mediation | PIDA, TBAB/TBACl | 3-position | researchgate.net |

Synthesis of 3-Indolyl-Substituted Phthalides Utilizing 3-Hydroxyisobenzofuran-1(3H)-one as a Key Intermediate

A highly efficient and straightforward method for synthesizing 3-indolyl-substituted phthalides employs 3-hydroxyisobenzofuran-1(3H)-one as a pivotal intermediate in a Friedel-Crafts type alkylation reaction with various indoles. scirp.orgscirp.orgresearchgate.net This method is particularly attractive due to its mild reaction conditions, high efficiency, and the use of an inexpensive and readily available catalyst. scirp.org

The key intermediate, 3-hydroxyisobenzofuran-1(3H)-one, is easily prepared through the bromination of isobenzofuran-1(3H)-one followed by hydrolysis, or via the reduction of the commonly available phthalic anhydride. scirp.orgsmolecule.com

The synthesis of the target 3-indolyl-substituted phthalides is achieved by reacting 3-hydroxyisobenzofuran-1(3H)-one with a substituted or unsubstituted indole in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O). scirp.orgscirp.orgresearchgate.net The reaction proceeds smoothly at room temperature, using only 2 mol% of the catalyst, to afford the desired products in good to excellent yields, with some reaching up to 96%. scirp.orgscirp.org This procedure represents a significant improvement over older methods that required high temperatures or less accessible starting materials like 2-formylbenzoic acids. scirp.orgresearchgate.net

The reaction's scope is broad, accommodating a variety of substituents on the indole ring.

Table 3: TsOH·H₂O-Catalyzed Synthesis of 3-Indolyl-Substituted Phthalides from 3-Hydroxyisobenzofuran-1(3H)-one

| Indole Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Indole | 3-(1H-Indol-3-yl)isobenzofuran-1(3H)-one | 95 | scirp.org |

| 2-Methylindole | 3-(2-Methyl-1H-indol-3-yl)isobenzofuran-1(3H)-one | 96 | scirp.org |

| 5-Methoxyindole | 3-(5-Methoxy-1H-indol-3-yl)isobenzofuran-1(3H)-one | 92 | scirp.org |

| 5-Bromoindole | 3-(5-Bromo-1H-indol-3-yl)isobenzofuran-1(3H)-one | 94 | scirp.org |

| 5-Nitroindole | 3-(5-Nitro-1H-indol-3-yl)isobenzofuran-1(3H)-one | 85 | scirp.org |

Chemical Reactivity and Reaction Mechanisms of 4 Hydroxyisobenzofuran 1 3h One

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group attached to the benzene (B151609) ring at position 4 is a major determinant of the compound's reactivity, behaving as a typical phenol (B47542) in many respects.

The phenolic hydroxyl group is susceptible to oxidation. Phenols are known to be sensitive to oxidizing agents, and while specific studies on 4-hydroxyisobenzofuran-1(3H)-one are not extensively detailed in the provided results, general principles of phenol chemistry apply. Oxidation can lead to the formation of quinone-like structures or, under stronger conditions, may result in ring-opening or polymerization. The electron-rich nature of the phenol ring facilitates this process.

Table 1: Potential Oxidation Reactions and Products

| Oxidizing Agent | Potential Product Type | Reaction Conditions |

|---|---|---|

| Fremy's salt (Potassium nitrosodisulfonate) | Ortho-quinone | Mild, aqueous solution |

| Salcomine (in the presence of O₂) | Quinone derivatives | Oxygen atmosphere |

The hydroxyl group readily undergoes esterification and etherification, two fundamental reactions of phenols. ambeed.com

Esterification: Reaction with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides in the presence of a base, yields the corresponding ester.

Etherification: The Williamson ether synthesis is a common method, involving the deprotonation of the phenol with a base (e.g., sodium hydride or sodium hydroxide) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, forming an ether.

Table 2: Representative Esterification and Etherification Reagents

| Reaction Type | Reagent | Product Formed |

|---|---|---|

| Esterification | Acetyl chloride / Pyridine | 4-Acetoxyisobenzofuran-1(3H)-one |

| Esterification | Acetic anhydride (B1165640) / Base | 4-Acetoxyisobenzofuran-1(3H)-one |

| Etherification | Methyl iodide / NaH | 4-Methoxyisobenzofuran-1(3H)-one |

Chemical Transformations Involving the γ-Lactone Ring

The γ-lactone ring is an ester and thus exhibits reactivity typical of this functional group, primarily centered on the electrophilic carbonyl carbon.

The lactone is susceptible to nucleophilic attack at the carbonyl carbon. Strong nucleophiles can open the lactone ring via nucleophilic acyl substitution. A significant example of this reactivity is the reaction with hydrazines. thieme-connect.de This reaction is frequently used to synthesize phthalazinones. The process involves an initial attack by the hydrazine (B178648) on the lactone carbonyl, leading to the opening of the lactone ring to form a hydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable phthalazinone heterocyclic system. thieme-connect.deacs.orgacs.org

Table 3: Ring-Opening Reaction with Hydrazine

| Reactant | Nucleophile | Key Intermediate | Final Product |

|---|

An important characteristic of some hydroxyphthalides is their existence in a tautomeric equilibrium with their open-chain aldehyde forms. nih.gov Specifically, 3-hydroxyisobenzofuran-1(3H)-ones are known to be in equilibrium with 2-formylbenzoic acids. thieme-connect.denih.gov This ring-chain tautomerism means that the molecule can react as either the cyclic lactone or the acyclic aldehyde-acid, depending on the reaction conditions and the nature of the reagents. This equilibrium is fundamental to its reactivity, for instance, in the formation of phthalazinones where the open-chain form reacts with hydrazine.

Table 4: Ring-Chain Tautomerism

| Cyclic Form (Lactone) | Acyclic Form (Aldehyde-Acid) |

|---|

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with two groups that influence the position of further substitution reactions.

Hydroxyl (-OH) group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Lactone ring (ester group): The carbonyl function of the lactone acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position relative to its point of attachment.

In electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), the powerful activating and directing effect of the hydroxyl group dominates. Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the -OH group (positions 3 and 5). Position 3 is sterically less hindered.

Nucleophilic aromatic substitution, in contrast, is generally disfavored on such an electron-rich ring system unless a leaving group is present at an activated position or the reaction proceeds through a specific mechanism like the SRN1 (radical-nucleophilic substitution). mdpi.com

Table 5: Directing Effects for Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Group | Directing Influence | Predicted Reactivity |

|---|---|---|---|

| 3 | ortho to -OH | Activating | Favorable for substitution |

| 5 | para to -OH | Activating | Favorable for substitution |

| 6 | meta to -OH | Deactivating | Unfavorable for substitution |

Mechanistic Insights into Derivatization Reactions (e.g., Friedel-Crafts Alkylation)

The derivatization of the this compound core is crucial for the synthesis of a wide array of compounds with potential biological and materials science applications. While the Friedel-Crafts alkylation represents a classic method for C-C bond formation on aromatic rings, specific mechanistic studies on this reaction for this compound are not extensively detailed in prominent literature. However, mechanistic insights can be drawn from other documented derivatization reactions involving closely related hydroxy-substituted isobenzofuranones. These reactions primarily exploit the reactivity of the lactone ring and the phenolic hydroxyl group.

Key derivatization pathways include reactions at the C3 position of the lactone, transformations involving the hydroxyl group, and modifications of the benzene ring. The underlying mechanisms often involve acid or base catalysis, nucleophilic attack, and intramolecular cyclizations.

Reductive-Lactonization for the Synthesis of Hydroxyisobenzofuranones

A significant reaction pathway for creating substituted hydroxyisobenzofuranones involves the reduction of a formyl group adjacent to a carboxylic acid ester, followed by spontaneous intramolecular cyclization (lactonization). A documented example is the synthesis of 7-bromo-4-hydroxyisobenzofuran-1(3H)-one from its precursor, methyl 6-bromo-2-formyl-3-hydroxybenzoate. escholarship.org

The mechanism proceeds in two main steps:

Nucleophilic Addition (Reduction): The reaction is initiated by the nucleophilic attack of a hydride ion, typically from a reducing agent like sodium borohydride (B1222165) (NaBH₄), on the electrophilic carbonyl carbon of the formyl group. This results in the formation of a hydroxymethyl group.

Intramolecular Transesterification (Lactonization): The newly formed alcohol group then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the adjacent methyl ester. This intramolecular transesterification is an equilibrium process that, in this case, strongly favors the formation of the thermodynamically stable five-membered lactone ring, leading to the isobenzofuranone product with the elimination of methanol (B129727). escholarship.org

The stability of the bicyclic phthalide (B148349) ring system is the primary driving force for the lactonization step.

Acid-Catalyzed Dehydration Reactions

Another important class of derivatization for related phthalide structures involves the acid-catalyzed dehydration of 3-hydroxyalkylphthalides. These reactions are typically used to create 3-alkylidenephthalides, which are valuable synthetic intermediates. acs.org Although the starting material is not this compound itself, the mechanism illustrates the reactivity of the phthalide system under acidic conditions.

The reaction of 3-(1-hydroxyalkyl)phthalides with acids like a mixture of orthophosphoric acid and formic acid proceeds via the following proposed mechanism:

Protonation: The acid catalyst protonates the hydroxyl group on the alkyl substituent at the C3 position, converting it into a good leaving group (water).

Carbocation Formation: The departure of the water molecule generates a secondary carbocation intermediate at the C1' position of the alkyl chain.

Elimination (Deprotonation): A base (e.g., the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from the adjacent carbon (C3 of the phthalide ring), leading to the formation of a double bond between the phthalide ring and the alkyl side chain. This step results in the formation of the (Z)-3-alkylidenephthalide. acs.org

Interestingly, the choice of acid catalyst can significantly alter the reaction outcome. While orthophosphoric/formic acid leads to dehydration, stronger acids under different conditions, such as p-toluenesulfonic acid in refluxing toluene, can induce a ring-expansion reaction to form isocoumarin (B1212949) derivatives. acs.org This highlights the sensitive dependence of the reaction pathway on the specific conditions employed.

The table below summarizes the mechanistic aspects of these derivatization reactions.

| Reaction Type | Starting Material Example | Key Reagents | Mechanistic Steps | Product Example |

| Reductive-Lactonization | Methyl 6-bromo-2-formyl-3-hydroxybenzoate | NaBH₄, Methanol | 1. Nucleophilic addition of hydride to formyl group. 2. Intramolecular nucleophilic attack of the new alcohol on the ester carbonyl. 3. Elimination of methanol to form the lactone ring. | 7-bromo-4-hydroxyisobenzofuran-1(3H)-one |

| Acid-Catalyzed Dehydration | 3-(1-Hydroxybutyl)phthalide | H₃PO₄, HCOOH | 1. Protonation of the hydroxyl group. 2. Loss of water to form a carbocation. 3. Deprotonation to form a C=C double bond. | (Z)-3-Butylidenephthalide |

These examples provide a foundational understanding of the reactivity of the isobenzofuran-1(3H)-one skeleton, demonstrating how functional groups on the molecule can be manipulated through common organic reaction mechanisms to yield a variety of derivatives.

Advanced Spectroscopic Characterization and Elucidation of 4 Hydroxyisobenzofuran 1 3h One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the precise connectivity of atoms within the 4-Hydroxyisobenzofuran-1(3H)-one structure.

The 1D ¹H and ¹³C NMR spectra provide the initial and fundamental data regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the lactone ring, and the hydroxyl proton. The aromatic region would display signals for three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) would confirm the 1,2,4-substitution pattern. The two protons at the C-3 position of the furanone ring are expected to appear as a singlet, while the hydroxyl proton would typically present as a broad singlet.

The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) of the lactone, which is expected at a significantly downfield chemical shift (around 170 ppm). The six aromatic carbons would appear in the typical aromatic region (110-160 ppm), with the carbon attached to the hydroxyl group (C-4) and the quaternary carbons (C-3a, C-7a) being distinguishable. The methylene carbon (C-3) would be observed in the aliphatic region of the spectrum. wiley-vch.denih.gov

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| 1 | - | ~170.0 ppm (C=O) |

| 3 | ~5.3 ppm (s, 2H) | ~70.0 ppm (CH₂) |

| 3a | - | ~125.0 ppm (C) |

| 4 | - | ~155.0 ppm (C-OH) |

| 5 | ~7.0 ppm (d) | ~115.0 ppm (CH) |

| 6 | ~7.5 ppm (t) | ~130.0 ppm (CH) |

| 7 | ~7.2 ppm (d) | ~118.0 ppm (CH) |

| 7a | - | ~145.0 ppm (C) |

Note: Predicted chemical shifts (in ppm) are relative to TMS and can vary based on solvent and concentration.

While 1D NMR suggests the types of atoms present, 2D NMR experiments establish their connectivity. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.educore.ac.uk For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H-5 with H-6, and H-6 with H-7), confirming their positions on the benzene ring. No correlation would be expected for the isolated methylene (H-3) and hydroxyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. core.ac.ukrsc.org The HSQC spectrum would show a cross-peak connecting the ¹H signal of the C-3 methylene protons to the ¹³C signal of the C-3 carbon. Similarly, it would link each aromatic proton signal (H-5, H-6, H-7) to its corresponding carbon signal (C-5, C-6, C-7), allowing for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular skeleton, including quaternary carbons. core.ac.ukresearchgate.net Key expected correlations for this compound would include:

The methylene protons (H-3) showing correlations to the carbonyl carbon (C-1) and the quaternary aromatic carbon C-3a.

Table 2: Key Predicted 2D NMR Correlations for this compound

| Experiment | From Proton(s) | Correlates to | Information Gained |

|---|---|---|---|

| COSY | H-5 | H-6 | Connectivity of aromatic protons |

| H-6 | H-5, H-7 | Connectivity of aromatic protons | |

| HSQC | H-3 | C-3 | Direct C-H bond at position 3 |

| H-5, H-6, H-7 | C-5, C-6, C-7 | Direct C-H bonds in the aromatic ring | |

| HMBC | H-3 | C-1, C-3a | Connects methylene group to lactone and benzene rings |

High-Resolution Mass Spectrometry (HRMS/HREIMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to determine its elemental composition. For this compound, the molecular formula is C₈H₆O₃. uni.lu

HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic mass for C₈H₆O₃ is 150.0317 Da. uni.lu An experimental HRMS measurement yielding a value extremely close to this (typically within 5 ppm) provides unequivocal proof of the molecular formula. The technique can also reveal the presence of different adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

Table 3: Predicted HRMS Data for this compound (C₈H₆O₃)

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₈H₇O₃⁺ | 151.03898 |

| [M+Na]⁺ | C₈H₆O₃Na⁺ | 173.02092 |

| [M-H]⁻ | C₈H₅O₃⁻ | 149.02442 |

Data derived from predicted values. uni.lu

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying their presence.

The IR spectrum of this compound would be dominated by absorptions from its key functional groups:

O-H Stretch: A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the hydroxyl group.

C=O Stretch: A very strong and sharp absorption band characteristic of a five-membered lactone (γ-lactone) is expected around 1770-1750 cm⁻¹. rsc.org

C=C Stretch: Aromatic ring stretching vibrations would appear as multiple sharp bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: Bands corresponding to the C-O stretching of the lactone ether and the phenolic hydroxyl group would be visible in the 1300-1000 cm⁻¹ fingerprint region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Lactone (C=O) | C=O Stretch | 1770 - 1750 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the substituted benzene ring fused to the lactone.

The UV-Vis spectrum is expected to show absorption maxima (λmax) corresponding to π → π* transitions within the aromatic system. Compared to the unsubstituted parent compound phthalide (B148349), the presence of the hydroxyl group (-OH), an electron-donating auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths). The solvent used can also influence the position of these absorption maxima. researchgate.net

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is only applicable to chiral molecules. This compound itself is achiral and therefore would not produce an ECD signal.

However, many important natural and synthetic analogs of this compound are chiral, typically due to substitution at the C-3 position. For these chiral analogs, ECD is a powerful tool for assigning the absolute configuration (R or S). researchgate.net The process involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for each possible enantiomer using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov A match between the experimental spectrum's Cotton effects (positive and negative peaks) and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of its absolute stereochemistry. researchgate.netnih.gov

X-ray Diffraction Studies for Solid-State Structural Confirmation

Detailed crystallographic data has been reported for several isobenzofuranone derivatives, which share the same core bicyclic ring system. These studies consistently reveal a planar or nearly planar fused-ring system. For instance, the structure of 3-(diphenylamino)isobenzofuran-1(3H)-one, C₂₀H₁₅NO₂, was determined to have a planar fused-ring system with an r.m.s. deviation of 0.031 Å for the ten fitted atoms epa.gov.

A particularly relevant analog for understanding the solid-state structure of this compound is 7-Hydroxy-4,6-dimethyl-3H-isobenzofuran-1-one, C₁₀H₁₀O₃. The crystal structure of this compound was determined by single-crystal X-ray analysis, confirming its molecular constitution. The study revealed that the molecular packing in the crystal is stabilized by intermolecular O—H⋯O=C hydrogen-bonding interactions nih.gov. This type of hydrogen bonding, between the hydroxyl group of one molecule and the lactone carbonyl oxygen of an adjacent molecule, is a critical feature that dictates the supramolecular assembly in the solid state. It is highly probable that this compound would exhibit a similar hydrogen-bonding motif, leading to the formation of chains or networks of molecules within the crystal.

The crystallographic data for 7-Hydroxy-4,6-dimethyl-3H-isobenzofuran-1-one provides a model for the expected structural parameters of the isobenzofuranone core in the title compound.

Interactive Data Table: Crystallographic Data for 7-Hydroxy-4,6-dimethyl-3H-isobenzofuran-1-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0550(6) |

| b (Å) | 6.1386(3) |

| c (Å) | 23.3228(18) |

| β (°) | 97.724(6) |

| Volume (ų) | 1143.5(1) |

| Z | 4 |

| Temperature (K) | 273 |

| R-factor | 0.061 |

The planarity of the isobenzofuranone system and the presence of a hydroxyl group capable of forming strong hydrogen bonds are the key structural features that would be confirmed by X-ray diffraction of this compound. These interactions are fundamental to understanding the physical properties of the compound, such as melting point and solubility.

Computational Chemistry and Theoretical Investigations of 4 Hydroxyisobenzofuran 1 3h One

Quantum Mechanical Analyses of Electronic Structure and Disposition

Quantum mechanics (QM) forms the theoretical foundation for understanding the electronic structure and behavior of molecules at the atomic level. wikipedia.org By solving the Schrödinger equation for a given molecule, QM methods can determine the wave function and electron distribution, which in turn dictate the molecule's physical and chemical properties. wikipedia.org For 4-Hydroxyisobenzofuran-1(3H)-one, a quantum chemical analysis would elucidate the disposition of electrons within the fused ring system, the lactone group, and the hydroxyl substituent.

These analyses reveal critical information about molecular orbitals, charge distribution, and electrostatic potential. The electronic structure is fundamental to understanding everything from spectroscopic properties to reactivity. wikipedia.org While specific QM studies exclusively detailing the electronic structure of this compound are not prevalent in surveyed literature, the application of these well-established methods would be the first step in any theoretical investigation of the compound. researchgate.netnih.gov Such studies often employ various levels of theory, from semi-empirical methods to more computationally intensive ab initio calculations, to achieve the desired balance of accuracy and feasibility. wikipedia.orgnih.gov

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. irjweb.commdpi.com Instead of calculating the complex many-electron wave function, DFT determines the energy of a molecule from its electron density. wikipedia.org This approach provides a robust framework for predicting a wide range of molecular properties and reactivity patterns.

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a smaller gap suggests higher chemical reactivity. irjweb.commdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity. irjweb.comajchem-a.com

| Descriptor | Formula | Significance in Reactivity Prediction |

|---|---|---|

| Energy Gap (ΔE) | ELUMO – EHOMO | Indicates chemical reactivity and stability. A smaller gap implies the molecule is more reactive. |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. mdpi.com |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. mdpi.com |

| Electronegativity (χ) | -μ | The power of an atom or molecule to attract electrons towards itself. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity of a species to accept electrons. A high value indicates a good electrophile. irjweb.com |

This table outlines the key reactivity descriptors derived from DFT calculations and their importance in predicting molecular behavior.

DFT calculations on related benzofuran (B130515) derivatives have been used to study their radical scavenging activity by computing thermodynamic descriptors and reaction enthalpies for various mechanisms. nih.gov For this compound, these calculations would predict the most likely sites for nucleophilic and electrophilic attack and provide a quantitative basis for its reactivity. irjweb.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. The process involves sampling a large number of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field to estimate the binding energy. This method is crucial for virtual screening and identifying potential drug candidates. researchgate.net Studies on other isobenzofuran-1(3H)-one derivatives have successfully used docking to investigate their potential as tyrosinase inhibitors, identifying key interactions within the enzyme's active site. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic nature of the ligand-target complex over time. youtube.com Starting from a docked pose, MD simulations model the movement of every atom in the system by solving Newton's equations of motion. youtube.com This allows researchers to assess the stability of the predicted binding mode, observe conformational changes in both the ligand and the protein, and analyze the persistence of key interactions like hydrogen bonds. rsc.org The stability of the complex is often evaluated by monitoring parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period. researchgate.net

| Computational Method | Primary Output | Application for this compound |

|---|---|---|

| Molecular Docking | Binding Energy (kcal/mol), Binding Pose, Key Interacting Residues | Predicting potential biological targets and understanding the primary forces (e.g., hydrogen bonds, hydrophobic interactions) driving binding. |

| Molecular Dynamics (MD) | Trajectory of Atomic Motion, RMSD, RMSF, Interaction Stability | Validating the stability of the docked pose, analyzing conformational flexibility, and refining the understanding of the binding mechanism over time. |

This table summarizes the roles of molecular docking and MD simulations in studying ligand-target interactions.

In Silico Prediction of Molecular Properties Relevant to Biological Activity

In silico methods are used to predict physicochemical properties that are crucial for a molecule's pharmacokinetic profile, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help assess the "drug-likeness" of a compound early in the discovery process. Two of the most important properties are lipophilicity and topological polar surface area.

Lipophilicity (LogP): The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. Its logarithm, LogP, is a measure of lipophilicity or hydrophobicity. This property is critical for predicting how a drug will be absorbed and distributed in the body, as it must pass through lipid cell membranes. A predicted XlogP value for this compound is 1.0. uni.lu

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. This descriptor is an excellent predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. For the related isomer, 3-Hydroxyisobenzofuran-1(3H)-one, the computed TPSA is 46.5 Ų. nih.gov Molecules with a TPSA greater than 140 Ų tend to be poor at permeating cell membranes.

| Property | Predicted Value | Relevance to Biological Activity |

|---|---|---|

| Molecular Formula | C8H6O3uni.lu | Defines the elemental composition and molecular weight. |

| Molecular Weight | 150.13 g/mol nih.gov | Influences absorption and distribution; often considered in drug-likeness rules (e.g., Lipinski's Rule of Five). |

| XlogP | 1.0 uni.lu | Indicates lipophilicity, affecting membrane permeability and absorption. |

| TPSA (for 3-hydroxy isomer) | 46.5 Ų nih.gov | Predicts transport properties and cell permeability. |

This table presents key in silico predicted properties for this compound and its isomer, highlighting their importance in drug discovery.

Theoretical Insights into Structure-Activity Relationships

Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a molecule with its biological activity. wikipedia.orgdrugdesign.org Theoretical and computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, refine this by building mathematical models that relate a molecule's activity to its physicochemical properties or calculated molecular descriptors. wikipedia.orgimmutoscientific.com

For this compound, a theoretical SAR study would focus on how the core isobenzofuranone scaffold and its specific substituents contribute to a potential biological effect. Key structural features include:

The Lactone Ring: This group can act as a hydrogen bond acceptor.

The Aromatic Ring: This allows for π-π stacking and hydrophobic interactions.

The Hydroxyl Group: Located at the C4 position, this group can act as both a hydrogen bond donor and acceptor, which is often crucial for anchoring a ligand into a protein's active site.

QSAR studies on series of related aryl-substituted isobenzofuran-1(3H)-ones have been performed to predict their inhibitory activity against certain biological targets. echemcom.com These models use descriptors selected by genetic algorithms to establish a correlation between structure and activity, demonstrating that electronic and steric properties play a major role. echemcom.com A similar approach for derivatives of this compound could guide the synthesis of more potent and selective compounds by predicting how modifications to the structure would impact its activity. nih.gov

Thermochemical and Kinetic Studies related to Chemical Mechanisms and Stability

Computational chemistry provides valuable tools for investigating the thermodynamics and kinetics of chemical reactions, offering insights into reaction mechanisms and molecular stability. nih.gov Using methods like DFT, researchers can map out the potential energy surface of a reaction, identifying transition states and calculating activation energies (kinetics). It is also possible to compute thermochemical properties such as enthalpy of formation (ΔHf), bond dissociation enthalpy (BDE), and ionization potential (IP) to assess stability (thermodynamics).

For a phenolic compound like this compound, these studies are particularly relevant for predicting its antioxidant potential. The primary mechanism for phenolic antioxidants often involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. The ease with which this occurs is related to the O-H Bond Dissociation Enthalpy (BDE). A lower BDE value indicates greater ease of hydrogen donation and thus higher potential antioxidant activity.

DFT studies on other benzofuran derivatives have been used to calculate these thermodynamic descriptors to evaluate their free radical scavenging activity. nih.gov Such calculations for this compound would provide a theoretical basis for its chemical stability and its potential to participate in reactions involving radical species or other chemical transformations.

Biological Activities and Mechanistic Studies in Pre Clinical Models

Anti-inflammatory Efficacy and Underlying Signaling Pathways

The anti-inflammatory potential of isobenzofuranone derivatives has been substantiated through various studies, which point towards a multi-targeted mechanism of action involving the modulation of key inflammatory mediators and signaling cascades. Benzofuran (B130515) compounds are known to possess significant anti-inflammatory properties ijbcp.com. The core of this activity lies in their ability to interfere with critical pathways that regulate the inflammatory response.

Nitric oxide (NO) is a crucial signaling molecule in the pathogenesis of inflammation. While it has anti-inflammatory effects under normal physiological conditions, its overproduction is a hallmark of inflammatory disorders nih.gov. Therefore, inhibitors of nitric oxide synthase (NOS), the enzyme responsible for NO generation, are considered potential therapeutic agents for conditions associated with excessive NO production, such as inflammation researchgate.net.

Studies on benzofuran derivatives have demonstrated their capacity to inhibit NO production. In one study, specific aza-benzofuran compounds were shown to inhibit nitric oxide release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, with IC50 values of 17.3 µM and 16.5 µM for the two most active compounds nih.gov. Another investigation into a piperazine/benzofuran hybrid, compound 5d, also revealed an excellent inhibitory effect on the generation of NO, with an IC50 value of 52.23 ± 0.97 μM nih.govmdpi.com. These findings suggest that the isobenzofuranone scaffold is a promising structure for modulating immune and inflammatory reactions by controlling the production of nitric oxide nih.gov.

Table 1: Inhibition of Nitric Oxide (NO) Production by Benzofuran Derivatives

| Compound Class | Cell Line | Stimulant | IC50 (µM) | Reference |

|---|---|---|---|---|

| Aza-benzofuran | RAW 264.7 | LPS | 16.5 - 17.3 | nih.gov |

| Piperazine/benzofuran hybrid | RAW 264.7 | LPS | 52.23 | nih.govmdpi.com |

The nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway is a critical signaling mechanism in the cellular response to oxidative stress mdpi.com. In rat brains, the response to oxidative stress is mediated by the Nrf2 transcriptional factor mdpi.com. HO-1, a heat-shock protein, is a primary antioxidant defense mechanism with a pivotal role in neuroprotection mdpi.comnih.gov.

Research on benzofuran-2-one derivatives has shown their ability to activate this protective pathway. In a cellular model of neurodegeneration using differentiated SH-SY5Y cells, a specific benzofuran-2-one derivative demonstrated the ability to boost HO-1 mRNA and perinuclear HO-1 protein isoform expression when the cells were exposed to an oxidative insult nih.gov. This upregulation of the HO-1 system is a well-established mechanism of cellular adaptation to and defense against oxidative stress mdpi.com.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are classical signaling cascades that regulate the transmission of inflammation signals and induce the expression of numerous inflammatory factors nih.govmdpi.comnih.govresearchgate.net. The anti-inflammatory mechanisms of benzofuran derivatives are closely linked to the inhibition of these pathways nih.govmdpi.com.

In studies using LPS-stimulated RAW264.7 cells, a benzofuran hybrid compound was shown to significantly inhibit the phosphorylation levels of key proteins in both the NF-κB and MAPK pathways in a dose-dependent manner nih.govmdpi.comnih.gov. The inhibited proteins included IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway nih.govmdpi.com. This inhibition effectively suppresses the activation of macrophages and the subsequent release of pro-inflammatory factors nih.gov. These findings strongly suggest that the anti-inflammatory mechanism of the isobenzofuranone scaffold is related to its regulation of the NF-κB and MAPK signaling pathways nih.govmdpi.comnih.gov.

Antioxidant and Radical Scavenging Properties

Isobenzofuran-1(3H)-ones, also known as phthalides, are recognized for their antioxidant activities researchgate.net. The antioxidant capacity of these compounds is often evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, a widely used method to estimate the ability of a compound to prevent oxidative damage by scavenging free radicals cabidigitallibrary.orgmdpi.com.

Studies on various isobenzofuranone derivatives have demonstrated potent antioxidant activity. The scavenging capacity is often correlated with the number and position of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to stabilize free radicals.

Table 2: DPPH Radical Scavenging Activity of Isobenzofuranone Derivatives

| Compound | EC50 (µM) | Reference |

|---|---|---|

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | 10 | |

| 4,5,6-trihydroxy-7-methylphthalide | 5 | |

| 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran | 7 | |

| 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran | 22 |

The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and relatively low levels of antioxidant defenses nih.gov. An excess of reactive oxygen species (ROS) that cannot be neutralized by cellular systems leads to redox imbalance, which can damage cellular components and trigger neuronal death researchgate.net.

Isobenzofuran-1(3H)-one derivatives have shown significant protective effects against oxidative stress in neuronal cell models. In primary cultures of hippocampal neurons subjected to redox imbalance, pretreatment with isobenzofuranones led to a higher number of viable cells compared to untreated cultures researchgate.net. These compounds were found to significantly reduce intracellular ROS levels and decrease lipid peroxidation caused by oxidative damage nih.govresearchgate.net. These findings highlight the ability of isobenzofuranones to minimize cytotoxicity and cell death induced by redox imbalance, suggesting they may represent a potential therapeutic alternative for neurodegenerative issues triggered by increased ROS production researchgate.net.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro)

The benzofuran scaffold is a key component in many biologically active compounds, and its derivatives have been reported to exhibit therapeutic potential as anticancer agents frontiersin.orgrsc.org. A number of studies have investigated the antiproliferative and cytotoxic effects of isobenzofuran-1(3H)-one derivatives in various cancer cell lines.

A series of C-3 functionalized isobenzofuran-1(3H)-ones were synthesized and evaluated in vitro against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines researchgate.netnih.gov. Several of these derivatives demonstrated significant inhibition of cell viability, with some inhibiting 90% of cell viability at a concentration of 100 µM researchgate.netnih.gov. Notably, two of the synthesized phthalides exhibited biological activity superior to that of etoposide, a commercial drug used as a positive control in the assays nih.gov. Another study on a novel cytosporone, 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one, found that it potentiated the mutagenic effect of the chemotherapy drug cyclophosphamide (B585) and increased the rate of apoptosis induced by the drug, indicating its potential as a chemotherapeutic adjuvant scispace.com.

Table 3: Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 16 | K562 | 2.79 | researchgate.net |

| Derivative 17 | K562 | > 100 | researchgate.net |

| Derivative 18 | K562 | 1.71 | researchgate.net |

| Etoposide (Control) | K562 | 2.59 | researchgate.net |

| Derivative 16 | U937 | 10.30 | researchgate.net |

| Derivative 17 | U937 | > 100 | researchgate.net |

| Derivative 18 | U937 | 11.23 | researchgate.net |

| Etoposide (Control) | U937 | 1.15 | researchgate.net |

Induction of Programmed Cell Death (Apoptosis-like Mechanisms)

The induction of programmed cell death is a key mechanism through which isobenzofuranone derivatives exert their therapeutic effects. In the context of antimicrobial activity, treatment of Leishmania donovani promastigotes with isobenzofuranone derivatives has been shown to cause an induction of reactive oxygen species (ROS)-mediated apoptosis-like cell death. imjst.orgnih.gov This suggests that the antileishmanial action of these compounds is, at least in part, due to the initiation of a controlled cellular suicide program within the parasite.

Furthermore, studies on isobenzofuran-1(3H)-one derivatives have demonstrated their ability to trigger programmed cell death in the amoeba Acanthamoeba castellanii. nih.gov Specifically, certain derivatives were found to induce apoptosis-like features in A. castellanii Neff trophozoites. nih.gov This indicates that the amoebicidal effects of these compounds are also linked to the activation of apoptotic pathways.

In the realm of cancer research, a novel synthetic resorcinolic lipid, 3-Heptyl-4,6-dihydroxy-3H-isobenzofuran-1-one, a compound structurally related to 4-Hydroxyisobenzofuran-1(3H)-one, has been shown to potentiate the mutagenic effect of the chemotherapy drug cyclophosphamide, with the combination leading to the induction of apoptosis. semanticscholar.org

Cell Viability and Growth Inhibition Assays

The impact of isobenzofuranone derivatives on cell viability and growth has been investigated in the context of their antiproliferative activities. A series of C-3 functionalized isobenzofuran-1(3H)-ones, also known as phthalides, were synthesized and evaluated for their effects on cancer cell lines. nih.govrsc.org

In vitro bioassays using the MTT cytotoxicity assay revealed that some of these derivatives could inhibit 90% of cell viability at a concentration of 100 µM in U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines. nih.govrsc.org Notably, two of the tested phthalides exhibited biological activity superior to that of etoposide, a commercially available cancer drug used as a positive control in these assays. nih.gov These findings highlight the potential of the isobenzofuranone scaffold in the development of new agents that can effectively inhibit the growth and viability of cancer cells.

| Cell Line | Compound Type | Effect | Concentration |

| U937 (lymphoma) | C-3 functionalized isobenzofuran-1(3H)-ones | 90% inhibition of cell viability | 100 µM |

| K562 (myeloid leukemia) | C-3 functionalized isobenzofuran-1(3H)-ones | 90% inhibition of cell viability | 100 µM |

Antimicrobial Activities (In Vitro and Animal Models)

Antileishmanial Activity and Targeting Type II DNA Topoisomerase

Isobenzofuranone derivatives have demonstrated significant antileishmanial properties against both antimony-sensitive and antimony-resistant strains of Leishmania. imjst.orgnih.gov A key mechanism underlying this activity is the inhibition of type II DNA topoisomerase (LdTOPII), a crucial enzyme for the parasite's DNA replication and repair. imjst.orgnih.gov

Specifically, compounds such as 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one have been shown to inhibit the decatenation activity of LdTOPII. imjst.orgnih.gov This inhibition disrupts essential metabolic processes within the parasite, ultimately leading to apoptosis-like cell death. imjst.org In experimental BALB/c mice models of visceral leishmaniasis, treatment with these derivatives resulted in a reduction of the parasite burden in the liver and spleen, accompanied by the induction of a Th1-mediated immune response. imjst.orgnih.gov

| Compound | Parasite | Mechanism of Action |

| 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one | Leishmania donovani | Inhibition of type II DNA topoisomerase |

Amoebicidal Effects against Acanthamoeba castellanii

Certain isobenzofuran-1(3H)-one derivatives have been identified as having potent amoebicidal effects against Acanthamoeba castellanii, a causative agent of serious human infections. nih.gov In a study evaluating a series of ten such derivatives, two compounds, designated QOET-3 and QOET-9, were found to have the lowest IC50 values against A. castellanii Neff trophozoites, at 73.71 ± 0.25 µM and 69.99 ± 15.32 µM, respectively. nih.gov

The mechanism of this amoebicidal activity was linked to the induction of programmed cell death (PCD) within the amoeba. nih.govresearchgate.net This suggests that these isobenzofuranone derivatives could be a promising foundation for the development of novel anti-amoebic drugs. nih.gov

| Compound Derivative | Target Organism | IC50 Value (µM) |

| QOET-3 | Acanthamoeba castellanii Neff trophozoites | 73.71 ± 0.25 |

| QOET-9 | Acanthamoeba castellanii Neff trophozoites | 69.99 ± 15.32 |

Antifungal and Antibacterial Properties

The antimicrobial spectrum of isobenzofuranone derivatives extends to both fungi and bacteria. A study of newly synthesized 3-substituted isobenzofuran-1(3H)-one derivatives demonstrated that all tested compounds exhibited antifungal activity against the yeast-like fungus Candida albicans. researchgate.net

In terms of antibacterial activity, certain derivatives were found to be active against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, compounds designated as A1, A2, B2, and C3 showed activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. researchgate.net Another study on 3-substituted isobenzofuran-1(3H)-one derivatives also reported inhibitory effects on E. coli and S. aureus. researchgate.net

| Compound Type | Target Organism | Activity |

| 3-substituted isobenzofuran-1(3H)-one derivatives | Candida albicans | Antifungal |

| 3-substituted isobenzofuran-1(3H)-one derivatives | Escherichia coli | Antibacterial |

| 3-substituted isobenzofuran-1(3H)-one derivatives | Bacillus subtilis | Antibacterial |

| 3-substituted isobenzofuran-1(3H)-one derivatives | Staphylococcus aureus | Antibacterial |

Membrane Damage Mechanisms in Pathogens

The specific mechanisms related to membrane damage in pathogens induced by this compound or its close derivatives are not extensively detailed in the currently available scientific literature. While the antimicrobial activities are established, the precise interactions with and disruption of microbial cell membranes remain an area for further investigation.

Neuroprotective Potential in In Vitro Injury Models

The neuroprotective effects of this compound and its derivatives have been investigated in various in vitro models of neuronal injury. These studies highlight the potential of this class of compounds to mitigate neuronal damage through different mechanisms of action.

One area of investigation has focused on the inhibition of the TWIK-related potassium channel-1 (TREK-1), which is involved in regulating neuronal excitability and apoptosis. Inhibition of TREK-1 is considered a potential strategy for neuroprotection in ischemic stroke. figshare.comfigshare.comnih.gov A series of novel isobenzofuran-1(3H)-one derivatives were synthesized and evaluated as TREK-1 inhibitors. Among them, one compound, Cpd8l, demonstrated potent and selective inhibition of TREK-1 with an IC50 value of 0.81 μM. figshare.comfigshare.comnih.gov In an in vitro model of ischemic injury using oxygen-glucose deprivation/reperfusion (OGD/R) in cortical neurons, Cpd8l significantly reduced neuronal death. figshare.comfigshare.comnih.gov